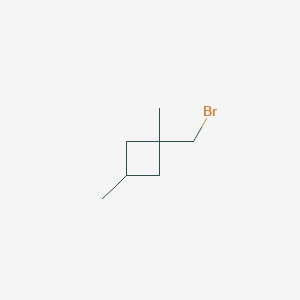

1-(Bromomethyl)-1,3-dimethylcyclobutane

説明

特性

IUPAC Name |

1-(bromomethyl)-1,3-dimethylcyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-6-3-7(2,4-6)5-8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGSHTKLHFDASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)(C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106452-76-8 | |

| Record name | 1-(bromomethyl)-1,3-dimethylcyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-(Bromomethyl)-1,3-dimethylcyclobutane: Chemical Architecture, Reactivity Profiles, and Applications in Modern Drug Discovery

Executive Summary

The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich aliphatic scaffolds is a defining trend in contemporary medicinal chemistry. 1-(Bromomethyl)-1,3-dimethylcyclobutane (CAS: 2106452-76-8)[1] has emerged as a highly specialized building block in this paradigm. By offering unique conformational rigidity, increased lipophilicity, and a sterically shielded electrophilic center, this cyclobutane derivative enables the synthesis of metabolically robust bioisosteres. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies.

Physicochemical Architecture

Understanding the baseline physical properties of 1-(Bromomethyl)-1,3-dimethylcyclobutane is critical for predicting its behavior in both synthetic workflows and biological systems[1][2]. The presence of the 1,3-dimethyl groups on the cyclobutane ring introduces stereochemical complexity (diastereomeric mixtures) and significantly alters the compound's boiling point and density compared to unsubstituted analogs.

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 1-(Bromomethyl)-1,3-dimethylcyclobutane |

| CAS Registry Number | 2106452-76-8 |

| Molecular Formula | C₇H₁₃Br |

| Molecular Weight | 177.08 g/mol |

| Boiling Point | 136.5 ± 8.0 °C (Predicted) |

| Structural Class | Halogenated Aliphatic / Cycloalkane |

| Electrophilic Center | Primary Alkyl Bromide (Neopentyl-like) |

Structural Dynamics & Reactivity Profile

The reactivity of 1-(Bromomethyl)-1,3-dimethylcyclobutane is dictated by the interplay between the electrophilic bromomethyl group and the steric bulk of the cyclobutane ring[3][4].

The Neopentyl-Like Steric Penalty

The bromomethyl group (-CH₂Br) is attached to C1 of the cyclobutane ring, which also bears a methyl group. This makes C1 a quaternary carbon center. Consequently, the primary bromide exists in a neopentyl-like steric environment .

-

Causality in Synthesis: Standard bimolecular nucleophilic substitution (Sₙ2) reactions require the nucleophile to approach from the backside of the C-Br bond (180° trajectory). The bulky quaternary C1 center and the rigid cyclobutane ring severely hinder this backside attack, drastically raising the activation energy (ΔG‡).

-

Practical Implication: Reactions that typically proceed at room temperature for standard primary bromides will require significant thermal activation, highly polar aprotic solvents, or alternative radical-based pathways to succeed with this substrate.

Pharmacokinetic Logic in Drug Design

Incorporating the 1,3-dimethylcyclobutyl moiety into a drug scaffold provides several pharmacokinetic (PK) advantages over traditional straight-chain alkyls or flat aromatic rings.

Caption: Logical relationship between cyclobutane structural features and resulting pharmacokinetic benefits.

Synthetic Methodologies & Experimental Workflows

To overcome the inherent steric hindrance of the 1-(Bromomethyl)-1,3-dimethylcyclobutane scaffold, specific synthetic protocols must be employed. Below are two field-proven, self-validating workflows.

Protocol A: Thermally Activated Sₙ2 Amination

Objective: Alkylation of a secondary amine to generate a sterically hindered tertiary amine. Causality: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the amine nucleophile unsolvated and highly reactive. Elevated temperatures are mandatory to overcome the neopentyl-like steric hindrance.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 50 mL round-bottom flask with the secondary amine (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv) in anhydrous DMF (0.2 M). Rationale: K₂CO₃ acts as an insoluble acid scavenger to neutralize the HBr byproduct without participating in unwanted side reactions.

-

Addition: Cool the suspension to 0 °C. Add 1-(Bromomethyl)-1,3-dimethylcyclobutane (1.5 equiv) dropwise.

-

Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 75 °C for 18 hours.

-

Self-Validation (In-Process): Monitor the reaction via LC-MS. The complete consumption of the amine mass peak and the appearance of the [M+H]⁺ peak of the alkylated product confirms the Sₙ2 trajectory has successfully overcome the steric barrier.

-

Quench & Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (20 mL). Extract with Ethyl Acetate (3 × 20 mL).

-

Purification (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL). Rationale: DMF is highly miscible with organic solvents; the LiCl wash selectively pulls DMF into the aqueous phase, preventing NMR signal contamination. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Caption: Experimental workflow and self-validation loop for the Sₙ2 amination of sterically hindered bromides.

Protocol B: Photoredox-Catalyzed Minisci-Type Alkylation

Objective: Direct C-H alkylation of a heteroarene using the bromomethyl compound as a radical precursor[5]. Causality: Because Sₙ2 reactions are kinetically slow for neopentyl-like systems, generating a primary carbon-centered radical via Single Electron Transfer (SET) bypasses the steric constraints of backside attack.

Step-by-Step Methodology:

-

Setup: In an oven-dried Schlenk tube, combine the heteroarene (1.0 equiv), 1-(Bromomethyl)-1,3-dimethylcyclobutane (2.0 equiv), photocatalyst[e.g., Ir(ppy)₃, 2 mol%], and Hantzsch ester (1.5 equiv) as a stoichiometric reductant in DMSO (0.1 M).

-

Degassing (Critical Validation Step): Subject the mixture to three freeze-pump-thaw cycles. Rationale: Molecular oxygen is a potent triplet state quencher. Failure to remove O₂ will completely inhibit the photocatalytic cycle, serving as a negative control for system integrity.

-

Irradiation: Backfill with Argon and irradiate the tube with 450 nm blue LEDs at ambient temperature for 16 hours.

-

Isolation: Dilute with water, extract with dichloromethane, and purify via flash column chromatography.

Safety and Handling (EHS)

As an alkylating agent, 1-(Bromomethyl)-1,3-dimethylcyclobutane requires stringent environmental, health, and safety (EHS) protocols[6].

-

Hazard Profile: The compound is a flammable liquid and a potent electrophile. It poses risks of skin corrosion, serious eye damage, and potential genotoxicity due to its alkylating nature.

-

Handling: Must be handled exclusively within a certified chemical fume hood using nitrile or butyl rubber gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent slow hydrolysis or degradation. Keep away from strong oxidizing agents and bases.

References

-

PubMed Central (NIH). "Direct alkylation of heteroarenes with unactivated bromoalkanes using photoredox gold catalysis". National Library of Medicine. Available at:[Link]

Sources

- 1. 1-(bromomethyl)-1,3-dimethylcyclobutane, Mixture of diastereomers CAS#: 2106452-76-8 [m.chemicalbook.com]

- 2. 1-(Bromomethyl)-1,3-dimethylcyclobutane - CAS号 2106452-76-8 - 摩熵化学 [molaid.com]

- 3. CAS 17247-58-4: (bromomethyl)cyclobutane | CymitQuimica [cymitquimica.com]

- 4. Bromomethyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 5. Direct alkylation of heteroarenes with unactivated bromoalkanes using photoredox gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Spectroscopic Profiling and Analytical Characterization of 1-(Bromomethyl)-1,3-dimethylcyclobutane

Executive Summary & Introduction

Cyclobutane derivatives have emerged as privileged scaffolds in modern drug discovery. Their incorporation into small molecules increases sp³ character, improves metabolic stability, and restricts conformational flexibility without adding excessive lipophilicity, a concept heavily utilized in contemporary medicinal chemistry () [1]. Specifically, 1-(Bromomethyl)-1,3-dimethylcyclobutane () [2] serves as a critical electrophilic building block for appending the 1,3-dimethylcyclobutyl moiety onto heteroatom nucleophiles.

Because this compound exists as a mixture of diastereomers (cis/trans) and features a strained four-membered ring, its spectroscopic signatures are highly distinct. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles of this compound, detailing the causality behind the observed data and the protocols required for self-validating analytical workflows.

Structural & Physicochemical Properties

Before spectroscopic analysis, it is vital to establish the baseline physicochemical parameters of the target compound.

| Property | Value / Description |

| Chemical Name | 1-(Bromomethyl)-1,3-dimethylcyclobutane |

| CAS Registry Number | 2106452-76-8 |

| Molecular Formula | C₇H₁₃Br |

| Molecular Weight | 177.08 g/mol |

| Boiling Point | ~136.5 °C (Predicted) |

| Stereochemistry | Mixture of diastereomers (cis/trans) |

Spectroscopic Characterization & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the carbon-hydrogen framework. The chemical shifts are dictated by the inductive effects of the bromine atom and the inherent ring strain of the cyclobutane core.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Rationale |

|---|---|---|---|---|

| 3.45 | Singlet | 2H | -CH₂Br | Deshielded by the strong -I (inductive) effect of the electronegative bromine atom. Appears as a singlet because C1 is a quaternary center (no adjacent protons). |

| 2.20 | Multiplet | 1H | C3-H | Couples to the adjacent C3 methyl group and the four methylene protons on C2/C4. |

| 1.50 - 1.90 | Multiplet | 4H | C2, C4 -CH₂- | Diastereotopic ring protons split into complex AB systems due to the rigid, puckered conformation of the cyclobutane ring. |

| 1.20 | Singlet | 3H | C1-CH₃ | Shielded aliphatic methyl. Singlet due to the lack of protons on the adjacent C1 quaternary carbon. |

| 1.05 | Doublet (J=6.5 Hz)| 3H | C3-CH₃ | Split into a doublet by the single methine proton on C3 (N+1 rule). |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment | Causality / Mechanistic Rationale |

|---|---|---|---|

| 44.0 | -CH₂- | -CH₂Br | Downfield shift driven by direct attachment to the heavy, electronegative bromine atom. |

| 41.0 | -CH₂- | C2, C4 | Ring methylenes. |

| 39.5 | Quaternary (C) | C1 | Deshielded relative to standard alkanes due to ring strain and proximity to the bromomethyl group. |

| 28.0 | -CH- | C3 | Tertiary ring carbon. |

| 24.0 | -CH₃ | C1-CH₃ | Aliphatic methyl attached to a quaternary center. |

| 21.5 | -CH₃ | C3-CH₃ | Aliphatic methyl attached to a tertiary center. |

Mass Spectrometry (GC-EI-MS)

Electron Ionization (EI) at 70 eV provides a reproducible fragmentation pattern. The presence of bromine acts as a built-in isotopic validator.

Table 3: Key MS Fragments (EI, 70 eV)

| m/z Ratio | Relative Abundance | Fragment Identity | Causality / Mechanistic Rationale |

|---|---|---|---|

| 176 / 178 | ~15% | [M]⁺ (Molecular Ion) | 1:1 doublet confirms the presence of a single bromine atom, reflecting the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). |

| 97 | 100% (Base Peak) | [M - Br]⁺ | Homolytic cleavage of the weak C-Br bond yields a stable tertiary cyclobutyl carbocation. |

| 83 | ~40% | [M - CH₂Br]⁺ | Loss of the entire bromomethyl radical. |

| 55 | ~60% | [C₄H₇]⁺ | Ring opening/cleavage of the cyclobutane core, a classic signature of strained four-membered rings () [3]. |

Fig 1: GC-EI-MS fragmentation pathway of 1-(Bromomethyl)-1,3-dimethylcyclobutane.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, spectroscopic data must be generated through self-validating systems. The following protocols detail the exact methodologies for acquiring high-fidelity data, explaining why each step is critical to the process.

Self-Validating NMR Acquisition Protocol

-

Sample Preparation: Dissolve 15-20 mg of 1-(Bromomethyl)-1,3-dimethylcyclobutane in 0.6 mL of deuterated chloroform (CDCl₃).

-

Causality: CDCl₃ is chosen because it lacks proton signals that would obscure the sample, and the deuterium provides a stable frequency lock for the spectrometer.

-

-

Internal Calibration: Add 0.03% v/v Tetramethylsilane (TMS).

-

Causality: Silicon is highly electropositive, shielding the methyl protons of TMS more than almost any organic molecule. This provides a universal, self-validating 0.00 ppm reference point.

-

-

Instrument Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the ²H signal of CDCl₃. Adjust the Z1-Z4 shim coils.

-

Causality: Shimming homogenizes the magnetic field across the sample tube, ensuring sharp, highly resolved peaks (crucial for resolving the complex multiplets of the cyclobutane ring).

-

-

Acquisition: Run a standard ¹H pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

-

Data Validation: Process the Free Induction Decay (FID) with Fourier Transform. Explicitly set the TMS singlet to 0.00 ppm. If the residual CHCl₃ peak does not appear at exactly 7.26 ppm, the chemical shift calibration has failed and must be repeated.

Fig 2: Self-validating NMR acquisition workflow ensuring high-fidelity spectroscopic data.

Self-Validating GC-MS Protocol

-

Instrument Calibration: Before injecting the sample, tune the mass spectrometer using Perfluorotributylamine (PFTBA).

-

Causality: PFTBA fragments predictably at m/z 69, 219, and 502. If the instrument cannot accurately resolve these masses, the mass axis is drifting, and any downstream data collected will be untrustworthy.

-

-

Sample Injection: Inject 1 µL of a 1 mg/mL solution (in hexane) into the GC inlet (split ratio 50:1, 250 °C).

-

Ionization: Subject the eluent to 70 eV Electron Ionization.

-

Causality: 70 eV is the universally accepted standard energy because it is high enough to ionize almost all organic molecules but consistent enough to allow comparison against standard NIST libraries.

-

-

Validation: Analyze the resulting spectrum. The presence of a 1:1 doublet at the highest m/z (176/178) self-validates that the molecule is mono-brominated and has not undergone premature thermal degradation in the GC inlet.

References

-

Photochemical Strain-Release Driven Cyclobutylation of C(sp³)-Centered Radicals Source: ChemRxiv URL:[Link]

In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of 1-(Bromomethyl)-1,3-dimethylcyclobutane

Executive Summary

The structural elucidation of strained cyclic systems requires a rigorous mapping of electronic environments and conformational dynamics. 1-(Bromomethyl)-1,3-dimethylcyclobutane (CAS: 2106452-76-8) is a highly functionalized sp³-rich scaffold increasingly utilized in medicinal chemistry to improve metabolic stability. This whitepaper provides a comprehensive, causality-driven guide to the ¹H and ¹³C NMR spectral analysis of this molecule, establishing a self-validating protocol for accurate structural characterization.

Structural Dynamics & Conformational Analysis

To interpret the NMR spectra of cyclobutane derivatives, one must first understand their three-dimensional behavior. The cyclobutane ring is not a rigid, planar square; it exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate severe torsional strain (eclipsing interactions of adjacent C-H bonds)[1].

In unsubstituted cyclobutane, rapid ring inversion averages the proton environments, yielding a single ¹H peak at 1.96 ppm and a single ¹³C resonance at 22.4 ppm[2],[1]. However, in 1-(bromomethyl)-1,3-dimethylcyclobutane, the presence of bulky substituents at C1 (-CH₃, -CH₂Br) and C3 (-CH₃) introduces significant steric bias. This bias restricts the ring inversion, locking the molecule into a preferred puckered conformation where the bulkiest groups occupy pseudo-equatorial positions. Consequently, the symmetry of the ring is broken on the NMR timescale, rendering the ring protons diastereotopic and resulting in complex coupling networks.

Symmetry and Stereoisomerism

Regardless of whether the molecule is the cis or trans isomer, a plane of symmetry passes through the C1 and C3 carbons. This symmetry dictates that:

-

The C2 and C4 methylene groups are chemically equivalent.

-

The two protons of the -CH₂Br group reflect into each other across this plane, making them enantiotopic (and thus magnetically equivalent).

High-Resolution ¹H NMR Elucidation

The ¹H NMR spectrum of 1-(bromomethyl)-1,3-dimethylcyclobutane is defined by the interplay of inductive deshielding and complex scalar coupling.

-

The Bromomethyl Group (-CH₂Br): The highly electronegative bromine atom withdraws electron density via the inductive effect (-I), deshielding the adjacent protons. While benzylic bromides typically resonate around δ 4.48 ppm due to aromatic ring current[3], aliphatic bromomethyl protons on strained rings resonate further upfield. Because these protons are enantiotopic and attached to a quaternary carbon (C1) with no vicinal protons, they appear as a sharp singlet at ~3.45 ppm .

-

The Ring Protons (C2, C4): Due to the puckered conformation, the four protons on C2 and C4 do not fully average. They form a complex ABX spin system (where X is the C3 proton) and appear as overlapping multiplets.

-

The Methyl Groups: The C1-CH₃ is an isolated spin system (singlet), while the C3-CH₃ couples to the adjacent C3 methine proton (doublet).

Table 1: Quantitative ¹H NMR Spectral Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (³J, Hz) | Causality / Assignment Logic |

| -CH₂Br | 3.40 – 3.50 | Singlet (s) | 2H | - | Deshielded by Br (-I effect); enantiotopic symmetry; no vicinal protons on C1. |

| C3-H | 2.15 – 2.30 | Multiplet (m) | 1H | Complex | Scalar coupling to C3-CH₃ and four diastereotopic C2/C4 protons. |

| C2, C4 | 1.40 – 1.90 | Multiplet (m) | 4H | Complex | Diastereotopic axial/equatorial-like ring protons due to puckered conformation. |

| C1-CH₃ | 1.10 – 1.20 | Singlet (s) | 3H | - | Aliphatic methyl attached to a quaternary center. |

| C3-CH₃ | 1.00 – 1.10 | Doublet (d) | 3H | ~ 6.5 | Vicinal coupling to the C3 methine proton. |

¹³C NMR Framework Mapping

Carbon-13 NMR provides a direct map of the molecular skeleton. The introduction of substituents onto the cyclobutane ring leads to a wide dispersion of chemical shifts[4].

The quaternary C1 carbon is heavily deshielded by both the alpha-alkyl methyl group and the beta-effect of the bromine atom. Quaternary carbons typically exhibit lower signal intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

Table 2: Quantitative ¹³C NMR Spectral Data

| Position | Chemical Shift (δ, ppm) | Carbon Type | Causality / Assignment Logic |

| -CH₂Br | 44.0 – 46.0 | CH₂ | Directly deshielded by the electronegative bromine atom. |

| C1 | 41.0 – 43.0 | C (Quat) | Deshielded by steric crowding and the beta-inductive effect of Br. |

| C2, C4 | 39.0 – 41.0 | CH₂ | Equivalent ring methylenes due to the C1-C3 symmetry plane. |

| C3 | 25.0 – 27.0 | CH | Tertiary ring carbon; less deshielded than C1. |

| C1-CH₃ | 23.0 – 25.0 | CH₃ | Aliphatic methyl on a quaternary center. |

| C3-CH₃ | 21.0 – 23.0 | CH₃ | Aliphatic methyl on a tertiary center. |

Standard Operating Procedure: Self-Validating NMR Acquisition

To ensure trustworthiness and reproducibility, NMR acquisition must be treated as a self-validating system. The following step-by-step protocol guarantees quantitative accuracy and high resolution.

Step 1: Sample Preparation

-

Action: Dissolve 20 mg (for ¹H) or 80 mg (for ¹³C) of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ provides a deuterium lock signal, while TMS serves as an internal standard (0.00 ppm) to calibrate chemical shifts against environmental fluctuations.

Step 2: Instrument Tuning and Shimming

-

Action: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching, followed by rigorous gradient shimming on the Z-axis.

-

Causality: Precise shimming ensures a homogeneous magnetic field, which is critical for resolving the complex fine-structure splitting of the C2/C4 multiplets.

Step 3: ¹H NMR Acquisition (zg30)

-

Action: Set the relaxation delay (D1) to 1.5 seconds and acquire 16 scans with a 30° flip angle.

-

Causality: A D1 of 1.5s ensures that all protons fully relax back to thermal equilibrium between pulses, guaranteeing that the integration values accurately reflect the 2:1:4:3:3 proton ratio.

Step 4: ¹³C NMR Acquisition (zgpg30)

-

Action: Utilize a proton-decoupled sequence. Set D1 to 2.5 seconds and acquire 1024 scans.

-

Causality: Quaternary carbons (like C1) lack direct dipole-dipole relaxation mechanisms from attached protons, leading to long T1 relaxation times. A longer D1 prevents signal attenuation of the C1 peak, ensuring it is visible above the baseline noise.

2D NMR Strategy for Unambiguous Assignment

For highly substituted cyclobutanes, 1D NMR is often insufficient for absolute regiochemical assignment. 2D NMR techniques are essential to validate the connectivity[4].

-

COSY (Correlation Spectroscopy): Maps the scalar coupling between the C3-H and the C3-CH₃, as well as the complex interactions within the C2/C4 methylene protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Links each proton to its directly attached carbon, instantly differentiating the -CH₂Br carbon from the ring C2/C4 carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for verifying the quaternary C1 carbon. The -CH₂Br protons and the C1-CH₃ protons will both show strong ³J correlations to the C2/C4 ring carbons, structurally anchoring the functional groups.

Fig 1: 2D NMR logical workflow for structural elucidation of cyclobutanes.

References

-

Title: 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 Source: Doc Brown's Chemistry URL: [Link]

-

Title: Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Mass Spectrometric Signature of 1-(Bromomethyl)-1,3-dimethylcyclobutane: A Comprehensive Analytical Guide

Executive Summary

For researchers and drug development professionals, the structural elucidation of halogenated cycloalkanes presents a unique analytical challenge. 1-(Bromomethyl)-1,3-dimethylcyclobutane (C₇H₁₃Br) is a highly volatile, sterically constrained molecule. Its mass spectrometric analysis requires a delicate balance: providing enough energy to induce diagnostic fragmentation of the strained cyclobutane ring while preserving the isotopic signature of the bromomethyl group.

This whitepaper provides an in-depth, mechanistic guide to the Electron Ionization Mass Spectrometry (EI-MS) of 1-(Bromomethyl)-1,3-dimethylcyclobutane, detailing the causality behind fragmentation pathways and providing a self-validating experimental protocol.

Physicochemical Profiling & Ionization Strategy

The selection of an ionization technique is dictated by the molecule's physicochemical properties. 1-(Bromomethyl)-1,3-dimethylcyclobutane lacks basic nitrogen or acidic oxygen sites, rendering soft ionization techniques like Electrospray Ionization (ESI) highly inefficient.

Gas Chromatography-Mass Spectrometry (GC-MS) with 70 eV Electron Ionization (EI) is the gold standard for this compound.

-

Causality for GC: The molecule's low molecular weight (177.08 g/mol ) and non-polar nature grant it high volatility, making it ideal for gas-phase separation.

-

Causality for 70 eV EI: A standardized 70 eV electron beam provides reproducible energy transfer. This energy is sufficient to overcome the high activation barrier of the cyclobutane C-C bonds (ring strain ~26 kcal/mol) while simultaneously probing the weaker C-Br bond[1].

Mechanistic Elucidation of EI-MS Fragmentation

The fragmentation of 1-(Bromomethyl)-1,3-dimethylcyclobutane under EI conditions is a composite of halogen-driven cleavages and ring-strain relief mechanisms. The pathways below form a self-validating system: the presence or absence of the diagnostic 1:1 bromine isotope ratio (⁷⁹Br and ⁸¹Br) acts as an internal check for structural assignment[2].

The Molecular Ion [M]⁺• (m/z 176 / 178)

Upon electron impact, the molecule loses a single electron, typically from the bromine lone pair, forming the radical cation. The mass spectrum will exhibit a distinct doublet at m/z 176 and 178 in a ~1:1 relative abundance. This isotopic signature is the primary confirmation of an intact brominated species[2].

Pathway A: Halogen Radical Expulsion (m/z 97)

The C-Br bond is the weakest bond in the molecule. Alpha-cleavage results in the expulsion of a bromine radical (Br•, 79 or 81 Da).

-

Resulting Ion: The [C₇H₁₃]⁺ carbocation at m/z 97 .

-

Validation: Because the bromine atom is lost, this peak will appear as a singlet (no M+2 isotope peak), confirming the expulsion of the halogen.

Pathway B: Alkyl Radical Cleavage (m/z 83)

Alternatively, the entire bromomethyl group can be lost as a radical (•CH₂Br, 93/95 Da), driven by the stability of the resulting tertiary/secondary carbocation on the cyclobutane ring.

-

Resulting Ion: The [C₆H₁₁]⁺ ion at m/z 83 .

Pathway C: Cyclobutane Cross-Ring Cleavage (m/z 134 / 136)

Cyclobutane rings uniquely undergo cross-ring cleavage (a retro-[2+2] type fragmentation) under EI conditions to relieve ring strain[3]. For 1-(bromomethyl)-1,3-dimethylcyclobutane, cleavage across the C1-C2 and C3-C4 bonds expels a neutral propylene molecule (C₃H₆, 42 Da).

-

Resulting Ion: A brominated radical cation [C₄H₇Br]⁺• at m/z 134 and 136 .

-

Validation: This fragment retains the bromine atom, meaning the 1:1 doublet signature will be perfectly preserved, validating the ring-opening mechanism[4].

Data Presentation: Quantitative Fragmentation Summary

The following table summarizes the expected quantitative data for the primary fragmentation pathways, serving as a reference for spectral interpretation.

| Fragment Ion Assignment | m/z (Monoisotopic) | Isotope Peak (m/z) | Relative Abundance | Diagnostic Feature |

| [M]⁺• (Molecular Ion) | 176 | 178 | Low-Medium | ~1:1 Doublet (⁷⁹Br / ⁸¹Br) |

| [M - C₃H₆]⁺• (Cross-Ring) | 134 | 136 | Medium | ~1:1 Doublet; indicates ring cleavage |

| [M - Br]⁺ (Loss of Halogen) | 97 | N/A | High | Singlet; confirms C-Br bond break |

| [M - CH₂Br]⁺ (Alkyl Loss) | 83 | N/A | High (Base Peak) | Singlet; represents intact core |

| [C₃H₅]⁺ (Hydrocarbon) | 41 | N/A | High | Secondary fragmentation product |

Visualizing the Mechanisms and Workflow

Fragmentation Logic Diagram

The following diagram maps the causality of the fragmentation pathways described above.

Figure 1: EI-MS fragmentation pathways of 1-(Bromomethyl)-1,3-dimethylcyclobutane.

Self-Validating Analytical Workflow

Figure 2: Step-by-step GC-MS analytical workflow for brominated cycloalkanes.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, execute the following step-by-step methodology. This protocol is designed to prevent thermal degradation while maximizing the diagnostic cross-ring cleavage.

Step 1: Sample Preparation

-

Dilution: Dissolve the 1-(Bromomethyl)-1,3-dimethylcyclobutane standard in MS-grade n-hexane to achieve a final concentration of 10–50 µg/mL (ppm).

-

Causality: Hexane is chosen over protic solvents (like methanol) to prevent any potential solvolysis or nucleophilic substitution at the highly reactive bromomethyl site prior to injection.

Step 2: Gas Chromatography (GC) Parameters

-

Column: Use a non-polar capillary column (e.g., 5% Phenyl / 95% Dimethylpolysiloxane, 30 m × 0.25 mm ID × 0.25 µm film thickness).

-

Injection: Inject 1.0 µL in split mode (ratio 10:1) with the inlet temperature set to 220°C.

-

Oven Program: Initial hold at 50°C for 2 minutes, followed by a ramp of 15°C/min to 250°C, hold for 3 minutes.

-

Causality: The low initial temperature focuses the highly volatile cyclobutane at the head of the column, ensuring sharp peak shapes. The moderate inlet temperature (220°C) prevents thermal elimination of HBr before the molecule reaches the ion source.

Step 3: Mass Spectrometry (MS) Acquisition

-

Ion Source: Set the EI source temperature to 230°C and the electron energy strictly to 70 eV.

-

Acquisition Mode: Full Scan mode from m/z 40 to 250.

-

Data Validation Check: Upon peak elution, immediately assess the m/z 176/178 ratio. If the ratio deviates significantly from 1:1, the peak is either co-eluting with a contaminant or the molecule has undergone pre-ionization degradation.

References

-

Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS". Chemguide Analytical Chemistry. [Link]

-

RSC Publishing. "The mass spectra of a number of isomeric derivatives of cyclobutane and cyclohexene". Journal of the Chemical Society B: Physical Organic.[Link]

-

AIP Publishing. "Gas‐Phase Radiolysis of Cyclobutane". The Journal of Chemical Physics.[Link]

Sources

A Technical Guide to the Conformational Analysis of 1,3-Disubstituted Cyclobutanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the conformational analysis of 1,3-disubstituted cyclobutanes. It moves from the fundamental principles of cyclobutane's non-planar structure to the nuanced energetic factors governing substituent orientation, and culminates in practical experimental and computational methodologies vital for modern drug discovery.

The Ascendant Role of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane motif, once considered an esoteric curiosity due to its inherent ring strain, has emerged as a valuable scaffold in contemporary drug design. Its rigid and well-defined three-dimensional geometry offers a strategic advantage over more flexible aliphatic chains, enabling chemists to precisely control the spatial orientation of pharmacophoric groups. This control is paramount for optimizing molecular recognition at the target binding site, thereby enhancing potency and selectivity. Several promising drug candidates feature 1,3-disubstituted cyclobutane cores, highlighting the growing importance of this structural unit.[1] A profound understanding of their conformational behavior is, therefore, not merely an academic exercise but a critical component of rational drug design.[2]

Fundamentals of Cyclobutane Conformation: A Non-Planar Reality

Unlike the necessarily flat cyclopropane ring, cyclobutane possesses enough flexibility to adopt a non-planar conformation to alleviate some of the strain inherent in its structure.[3][4]

2.1 Ring Strain: A Trifecta of Energetic Penalties

The total ring strain in cyclobutane, approximately 110 kJ/mol, is a composite of three primary factors:[4][5]

-

Angle Strain: A planar cyclobutane would have internal C-C-C bond angles of 90°. This is a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain.[3][4][5]

-

Torsional Strain: In a planar conformation, all eight C-H bonds on adjacent carbons would be fully eclipsed, resulting in severe torsional strain.[4][5]

-

Steric Strain: This arises from repulsive van der Waals interactions, particularly between substituents. In the parent cyclobutane, this is minimal but becomes critical in substituted derivatives.[5]

2.2 Ring Puckering: The "Butterfly" Conformation

To mitigate the high torsional strain of a planar arrangement, the cyclobutane ring "puckers" or "folds".[3][4][5] One carbon atom moves out of the plane formed by the other three, creating a bent, butterfly-like structure.[6] This puckering reduces the eclipsing interactions between adjacent C-H bonds.[4][5][7] However, this relief comes at a cost: the C-C-C bond angles decrease further to about 88°, slightly increasing the angle strain.[4][5] The final geometry, with a dihedral angle of about 20-30°, represents the lowest energy compromise between these opposing strain factors.[5][8][9][10] This dynamic equilibrium between puckered conformations is rapid at room temperature.[6]

Caption: Puckering of the cyclobutane ring to relieve torsional strain.

Conformational Isomerism in 1,3-Disubstituted Cyclobutanes

When two substituents are placed at the 1 and 3 positions, two diastereomers are possible: cis and trans. The puckering of the ring creates two distinct substituent positions on each carbon: an axial position, which is roughly perpendicular to the average plane of the ring, and an equatorial position, which points away from the ring's center.

-

cis-Isomer: The substituents are on the same face of the ring. This isomer can exist in two rapidly interconverting puckered conformations: a diequatorial (e,e) form and a diaxial (a,a) form.

-

trans-Isomer: The substituents are on opposite faces of the ring. This results in an axial-equatorial (a,e) arrangement. Ring flipping converts it to an energetically equivalent equatorial-axial (e,a) conformation.

Caption: Conformational isomers for cis and trans-1,3-disubstituted cyclobutanes.

Energetic Considerations and Conformational Preferences

The conformational preference of a substituted cyclobutane is dictated by the minimization of steric strain. The most significant of these is the 1,3-diaxial interaction .

In the diaxial conformation of the cis-isomer, the two axial substituents are forced into close proximity across the ring. This creates a severe steric clash, often referred to as a "bowsprit-flagpole" interaction, which is highly destabilizing. Consequently, the equilibrium for cis-1,3-disubstituted cyclobutanes overwhelmingly favors the diequatorial (e,e) conformation , where both bulky groups occupy the less sterically hindered equatorial positions.[11] For example, X-ray crystallography has shown that cis-1,3-cyclobutanedicarboxylic acid adopts a puckered conformation in the solid state where the carboxylic acid groups are presumed to be in diequatorial positions to minimize steric hindrance.[12][13][14][15]

For the trans-isomer, both interconverting conformations (a,e and e,a) have one substituent in an axial position and one in an equatorial position. As a result, these conformations are energetically identical, and the trans-isomer exists as a 50:50 mixture of these two forms. Interestingly, while many 1,3-disubstituted cyclobutanes follow these general rules, some exceptions exist. For instance, trans-1,3-cyclobutanedicarboxylic acid has been found to be planar in the solid state, which avoids the strain of an axial substituent in a puckered ring.[12][16][17]

| Substituent (R) | Isomer | Favored Conformation | Approximate Energy Difference (ΔG°) (kcal/mol) | Notes |

| -CH₃ | cis | Diequatorial | > 2.0 | The diaxial form is highly disfavored due to severe 1,3-diaxial interactions. |

| -COOH | cis | Diequatorial | N/A | Puckered in the solid state.[12][13][14][15] |

| -COOH | trans | Planar (solid state) | N/A | Adopts a planar conformation in the crystal to avoid unfavorable axial interactions.[12][16][17] |

| -SO₂Ph | trans | Axial-Equatorial | -2.1 | An unusual case where the trans isomer is more stable than the cis isomer.[11] |

Note: Quantitative energy differences for cyclobutanes are less tabulated than for cyclohexanes. The values represent general principles.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is required for a definitive conformational assignment.[18][19][20]

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for probing molecular conformation in solution.[21][22][23] The key parameters are the proton-proton coupling constants (³JHH), which are related to the dihedral angle between the coupled protons via the Karplus equation.

Protocol: Determining Conformation via ¹H NMR

-

Sample Preparation: Dissolve a high-purity sample (1-5 mg) of the 1,3-disubstituted cyclobutane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz. A higher field strength is preferable to resolve complex spin systems.

-

Spectral Analysis:

-

Identify Signals: Assign the proton signals corresponding to the cyclobutane ring. Protons attached to carbons bearing substituents will have distinct chemical shifts.

-

Measure Coupling Constants: Carefully analyze the multiplicity of the signals to extract the vicinal (³J) and long-range (⁴J) coupling constants.[21] For complex spectra, 2D NMR techniques like COSY may be necessary to identify coupled protons.

-

-

Karplus Relationship & Interpretation:

-

Dihedral Angles: The magnitude of the ³J coupling constant is dependent on the H-C-C-H dihedral angle. A large ³J value (typically 8-10 Hz) corresponds to a dihedral angle of ~180° (anti-periplanar), while smaller values (0-4 Hz) correspond to angles of ~60° (gauche) or ~90°.

-

Conformational Assignment:

-

For a cis-isomer locked in a diequatorial conformation, you would expect to see specific coupling patterns between axial and equatorial protons.

-

For a trans-isomer, the observed coupling constants will be an average of the two rapidly interconverting a,e and e,a conformations.

-

-

5.2 Computational Modeling: An In-Silico Approach

Computational chemistry provides invaluable insights into the relative energies and geometries of different conformers.[18][19][20]

Workflow: Conformational Energy Calculation using DFT

-

Structure Building: Construct 3D models of the possible conformations (e.g., cis-diaxial, cis-diequatorial, trans-axial-equatorial) using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization for each conformer using an appropriate level of theory and basis set. Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G* basis set, offer a good balance of accuracy and computational cost for such systems.[21]

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Analysis: Compare the final electronic energies (including ZPVE correction) of the different conformers. The conformer with the lowest energy is predicted to be the most stable and therefore the most populated at equilibrium. The energy difference (ΔE) can be used to calculate the expected equilibrium constant (Keq) via the equation ΔG = -RTln(Keq).

Caption: A typical workflow for computational conformational analysis.

Implications for Drug Design and Development

The conformational rigidity of the 1,3-disubstituted cyclobutane core is a powerful tool for medicinal chemists. By synthesizing pure cis or trans isomers, developers can lock a molecule into a specific three-dimensional shape, effectively probing the topology of a receptor's binding pocket.

-

Structure-Activity Relationship (SAR): By fixing the spatial relationship between two pharmacophoric groups in either a cis (diequatorial) or trans (axial-equatorial) arrangement, one can determine the optimal geometry for target engagement. This was demonstrated in the design of combretastatin A4 analogs, where a 1,3-disubstituted cyclobutane ring was used to replace the flexible double bond, locking the molecule in a bioactive conformation.[24]

-

Improving Physicochemical Properties: The introduction of a cyclobutane ring can improve metabolic stability by removing sites susceptible to enzymatic degradation. It can also be used to fine-tune properties like lipophilicity (LogP) and aqueous solubility.

-

Vectorial Control: In a cis-diequatorial conformation, both substituents point away from the core, creating a "Janus-faced" molecule with distinct polar and non-polar faces. This can be exploited to control interactions with proteins or to orient the molecule at membrane interfaces.

Conclusion

The conformational analysis of 1,3-disubstituted cyclobutanes is a critical discipline for scientists in chemical research and drug development. The puckered nature of the ring and the strong energetic preference for substituents to occupy equatorial positions create a conformationally restricted and predictable scaffold. A synergistic approach, combining the experimental rigor of high-field NMR spectroscopy with the predictive power of computational modeling, provides a robust platform for determining the preferred three-dimensional structure. Harnessing this detailed conformational knowledge enables the design of more potent, selective, and metabolically stable therapeutic agents, underscoring the significant impact of this small ring system on modern medicinal chemistry.

References

-

Chemistry LibreTexts. (2022, July 18). 9.3: Ring Strain and the Structure of Cycloalkanes. Available at: [Link]

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]

-

Abraham, R. J., & Monasterios, M. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 23-30. Available at: [Link]

-

Carbó, J. J., Pérez, J. J., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1934–1942. Available at: [Link]

-

Roberts, J. D. (1969). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 91(14), 3954–3959. Available at: [Link]

-

Carbó, J. J., Pérez, J. J., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. figshare. Available at: [Link]

-

Galabov, B., & Schaefer, H. F. (2011). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. arXiv. Available at: [Link]

-

Imperial College London. Cycloalkanes. Available at: [Link]

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

-

Dows, D. A., & Rich, N. (1961). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics, 34(5), 1686-1691. Available at: [Link]

-

Carbó, J. J., Pérez, J. J., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1934–1942. Available at: [Link]

-

Glendening, E. D., & Halpern, A. M. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635–642. Available at: [Link]

-

Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-42. Available at: [Link]

-

Allinger, N. L. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 46(6), 344. Available at: [Link]

-

Chertkov, V. A., et al. (2012). NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]

-

Gurskaya, L. Y., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. European Journal of Medicinal Chemistry, 208, 112773. Available at: [Link]

-

Making Molecules. (2025, June 16). An Introduction to the Conformation of Cyclohexane. Available at: [Link]

-

Brainly.in. (2018, March 9). Draw cis and trans- isomers of 1,3-cyclobutanedicarboxylic acid. Comment on the dipole moment of these. Available at: [Link]

-

Chemistry LibreTexts. (2026, March 11). 4.4: Conformations of Cycloalkanes. Available at: [Link]

-

Adman, E., & Margulis, T. N. (1968). Crystal and molecular structure of cis-1,3-cyclobutanedicarboxylic acid. Journal of the American Chemical Society, 90(17), 4517–4521. Available at: [Link]

-

Adman, E., & Margulis, T. N. (1968). Crystal and molecular structure of cis-1,3-cyclobutanedicarboxylic acid. ACS Publications. Available at: [Link]

-

Adman, E., & Margulis, T. N. (1967). Structure of cis-cyclobutane-1,3-dicarboxylic acid. A puckered cyclobutane. Chemical Communications (London), (13), 641a. Available at: [Link]

-

University of Liverpool. Conformational Analysis. Available at: [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Available at: [Link]

-

University of North Bengal. Cyclic Stereochemistry (PART-6, PPT-6) Conformation-VI. Available at: [Link]

-

Margulis, T. N., & Fischer, M. S. (1967). A Planar Cyclobutane Ring. Structure of trans-1,3-Cyclobutanedicarboxylic Acid. Journal of the American Chemical Society, 89(1), 223–226. Available at: [Link]

-

Sella, A., Cohen, S., & Hoz, S. (1990). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Tetrahedron Letters, 31(35), 5053-5054. Available at: [Link]

-

NC State University Libraries. 4.4 Conformations of Cycloalkanes. Available at: [Link]

-

Stenutz, R. trans-cyclobutane-1,3-dicarboxylic acid. Available at: [Link]

-

Chemistry Steps. (2024, May 23). 1,3-Diaxial Interactions and A value for Cyclohexanes. Available at: [Link]

-

Lumen Learning. Monosubstituted Cylcohexanes. Available at: [Link]

-

Sella, A., et al. (2017). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. Available at: [Link]

-

Oreate AI Blog. (2026, January 15). Understanding 1,3-Diaxial Interactions in Cyclohexane. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding 1,3-Diaxial Interactions in Cyclohexane - Oreate AI Blog [oreateai.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cris.biu.ac.il [cris.biu.ac.il]

- 12. Cycloalkanes [ch.ic.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure of cis-cyclobutane-1,3-dicarboxylic acid. A puckered cyclobutane - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 16. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. acs.figshare.com [acs.figshare.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic and Kinetic Profiling of gem-Dimethylcyclobutane Systems: Ring Strain Energy and Medicinal Chemistry Applications

Executive Summary

The cyclobutane ring is a highly strained structural motif that has historically been viewed as a chemical curiosity. However, the introduction of geminal dimethyl groups (gem-dimethylcyclobutane) fundamentally alters the thermodynamic stability and kinetic reactivity of the system. This whitepaper provides an in-depth technical analysis of the ring strain energy (RSE) inherent to cyclobutanes, the mechanistic causality of the Thorpe-Ingold effect in modulating this strain, and the self-validating experimental methodologies used to quantify these energies. Finally, we explore how these thermodynamic properties are leveraged in modern drug discovery to optimize bioisosterism, metabolic stability, and 3D vector projection.

The Physical Chemistry of Cyclobutane Ring Strain

Unsubstituted cyclobutane is a highly strained four-membered carbocycle. If the molecule were to adopt a completely square planar geometry, its internal C-C-C bond angles would be exactly 90°, which significantly deviates from the ideal sp3 tetrahedral angle of 109.5°[1]. However, a planar conformation forces all adjacent C-H bonds into a perfectly eclipsed geometry, thereby maximizing torsional strain (van der Waals repulsion)[1].

To relieve this severe eclipsing interaction, the cyclobutane ring dynamically adopts a "puckered" or folded conformation. This puckering effectively reduces the internal bond angle further to approximately 88°[1]. While this increases the angle strain, it drastically lowers the torsional strain, resulting in a net energetic minimum[2]. The total ring strain energy (RSE) of this puckered unsubstituted cyclobutane is experimentally determined to be 1[1].

The Thorpe-Ingold Effect: Modulating Strain through Steric Compression

The introduction of a geminal dimethyl group (two methyl groups on the same carbon atom) introduces a profound thermodynamic shift known as the Thorpe-Ingold effect (or gem-dialkyl effect)[3].

When bulky methyl groups are placed on the same carbon, they sterically repel one another. To accommodate this steric bulk, the internal C-C-C bond angle of the ring is forced to compress[3]. Kinetically, this angle compression brings the reactive ends of an acyclic precursor closer together, significantly accelerating the rate of intramolecular ring closure. Thermodynamically, the in silico strain energy decreases when moving from cyclobutane to 1,1-dimethylcyclobutane by a value between3[3]. This reduction in RSE makes the gem-dimethylcyclobutane system substantially more stable and chemically inert than its unsubstituted counterpart.

Logical flow of the Thorpe-Ingold effect reducing ring strain and accelerating cyclization.

Quantitative Analysis of Ring Strain Energy (RSE)

Ring strain energy is not measured as an absolute value; rather, it is derived by comparing the heat of combustion of a cyclic compound to a strain-free acyclic reference. For unstrained, straight-chain alkanes, the heat of combustion per −CH2− group reaches a constant baseline of 4[4]. Any deviation (extra energy released) from this baseline in a cycloalkane represents the quantified ring strain[5].

Table 1: Quantitative Ring Strain Energies (RSE) of Selected Cycloalkanes

| Compound | RSE (kcal/mol) | C-C-C Bond Angle | Dominant Conformation |

| Cyclopropane | 27.6 | 60° | Planar |

| Cyclobutane | 26.3 | 88° | Puckered |

| 1,1-Dimethylcyclobutane | ~18.3 - 24.8 | <88° (compressed) | Puckered |

| Cyclopentane | 7.4 | ~104° | Envelope |

| Cyclohexane | ~0.0 | 109.5° | Chair |

(Data synthesized from empirical combustion data and in silico models[1][3][5])

Applications in Drug Discovery: The Bioisosteric Paradigm

In modern medicinal chemistry, the gem-dimethylcyclobutane motif is highly prized as a bioisostere for flat aromatic rings (e.g., phenyl groups) or highly lipophilic appendages (e.g., tert-butyl groups). Saturated cyclobutane rings often yield stronger binding affinities because their 3D puckered structure better complements the complex spatial arrangements of target protein binding pockets compared to planar aromatics[2].

Furthermore, the inclusion of a cyclobutane ring allows for the precise orientation of substituents along pre-selected 3D vectors[6]. The gem-dimethyl substitution not only stabilizes the ring against metabolic degradation (by blocking metabolically labile sites) but also improves physicochemical properties such as lipophilicity and aqueous solubility, which are critical for successful lead compound development[2].

Integration of gem-dimethylcyclobutanes in rational drug design workflows.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the determination of RSE must be cross-validated using both computational and empirical methods. Below are the self-validating protocols for quantifying the RSE of gem-dimethylcyclobutane systems.

Protocol 1: Computational Determination of RSE via Homodesmotic Reactions (DFT)

Causality & Logic: Direct calculation of strain energy from standard enthalpies of formation is prone to severe electron correlation errors. Homodesmotic reactions are hypothetical, balanced equations where the number of each type of carbon-carbon bond ( sp3−sp3 , etc.) and carbon-hydrogen bond is strictly conserved between reactants and products. This conservation ensures that systemic computational errors cancel out, isolating the pure strain energy.

-

Step 1: Geometry Optimization. Build the 3D model of 1,1-dimethylcyclobutane. Optimize the geometry using Density Functional Theory (e.g., B3LYP/6-311+G(d,p)) to find the global energetic minimum (the puckered conformation).

-

Step 2: Frequency Calculation. Perform a vibrational frequency calculation at the same level of theory to confirm the structure is a true minimum (zero imaginary frequencies) and to extract the zero-point energy (ZPE) and thermal corrections to enthalpy.

-

Step 3: Construct Reaction. Design a homodesmotic reaction. For example: 1,1-dimethylcyclobutane + 4 ethane → 1,1-dimethylpropane + 3 propane.

-

Step 4: Calculate ΔHrxn . Subtract the sum of the enthalpies of the reactants from the products. The resulting enthalpy change directly represents the relieved Ring Strain Energy.

Protocol 2: Empirical RSE Determination via Bomb Calorimetry

Causality & Logic: Experimental heat of combustion provides the raw thermodynamic data. However, it is critical to use gas-phase heats of combustion. Using liquid-phase data introduces the enthalpy of vaporization into the calculation, which artificially inflates the apparent stability of the molecule and results in an incorrect RSE calculation[5].

-

Step 1: Sample Preparation. Synthesize and purify 1,1-dimethylcyclobutane to >99.9% purity (verified by GC-FID) to prevent volatile impurities from skewing the calorimetric data.

-

Step 2: Combustion. Place a precisely weighed sample into a bomb calorimeter pressurized with excess O2 (approx. 30 atm) to ensure complete oxidation to CO2 and H2O .

-

Step 3: Measurement. Ignite the sample and measure the temperature rise of the surrounding water bath. Calculate the standard enthalpy of combustion ( ΔHc∘ ) for the liquid phase.

-

Step 4: Phase Correction. Measure the enthalpy of vaporization ( ΔHvap ) using a Knudsen effusion mass spectrometer or derived from vapor pressure curves. Add ΔHvap to the liquid ΔHc∘ to obtain the gas-phase heat of combustion.

-

Step 5: Strain Calculation. Divide the gas-phase ΔHc∘ by the number of −CH2− equivalents. Subtract the strain-free baseline of 157.4 kcal/mol per CH2 [5] to determine the total RSE.

Conclusion

The gem-dimethylcyclobutane system represents a fascinating intersection of physical organic chemistry and modern drug design. By leveraging the Thorpe-Ingold effect, chemists can manipulate the torsional and angle strains inherent to the cyclobutane ring, resulting in a thermodynamically stabilized, puckered scaffold. This motif not only provides a robust bioisostere for traditional aromatic rings but also offers superior 3D vector projection and metabolic stability, making it an indispensable tool in the development of next-generation therapeutics.

References

-

Wikipedia, "Ring strain",[Link]

-

Chemistry LibreTexts, "12.4: Strain in Cycloalkane Rings",[Link]

-

Wikipedia, "Thorpe-Ingold effect",[Link]

-

PMC, "Cyclobutanes in Small-Molecule Drug Candidates",[Link]

-

Master Organic Chemistry, "Calculation of Ring Strain In Cycloalkanes",[Link]

-

Chemical Science (RSC), "Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams",[Link]

Sources

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05700C [pubs.rsc.org]

A Senior Application Scientist's Guide to Theoretical Calculations on Cyclobutane Ring Puckering

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Understated Importance of a Puckered Ring

In the landscape of medicinal chemistry and drug discovery, the cyclobutane moiety has emerged from relative obscurity to become a valuable scaffold.[1] Its utility lies not in its reactivity, but in its unique three-dimensional structure, a direct consequence of its inherent ring strain.[2] Unlike the planar cyclopropane or the flexible cyclohexane, cyclobutane exists in a perpetual state of pucker, a subtle yet crucial feature that medicinal chemists can exploit to enforce specific conformations on drug candidates, thereby enhancing potency and selectivity. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the theoretical calculations used to characterize and predict the puckering of the cyclobutane ring. As a senior application scientist, my goal is to not only present the methodologies but also to provide the rationale behind their application, ensuring a robust and reliable computational analysis.

The Theoretical Bedrock: Why Cyclobutane Puckers

A planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal sp³ bond angle of 109.5°. This deviation results in substantial angle strain .[2][3] Furthermore, a planar conformation would force all eight hydrogen atoms into an eclipsed arrangement, leading to significant torsional strain .[3] To alleviate this torsional strain, the cyclobutane ring "puckers," or bends, out of planarity. This puckering, however, slightly decreases the C-C-C bond angles to around 88°, thereby increasing the angle strain.[2][3] The observed puckered conformation of cyclobutane is therefore a delicate balance between these two opposing forces: the drive to relieve torsional strain through puckering and the resistance from increased angle strain.[4]

The puckering motion of cyclobutane is not static; the ring can invert between two equivalent puckered conformations through a planar transition state. The energy difference between the puckered (D₂d symmetry) and planar (D₄h symmetry) forms is known as the puckering barrier or inversion barrier .[4][5] Accurately calculating this barrier is a key objective of theoretical studies.

Describing the Pucker: The Cremer-Pople Coordinates

To quantitatively describe the non-planar conformation of a four-membered ring, the Cremer-Pople puckering coordinates are employed.[6][7] For a four-membered ring (N=4), the N-3 puckering coordinates simplify to a single puckering amplitude, often denoted as q or q₂. This coordinate represents the displacement of the atoms from the mean plane of the ring.

The vertical displacement, zj, of each of the four ring atoms (j = 1 to 4) from the mean plane is defined. For a four-membered ring, the puckering amplitude q₂ is related to these displacements by the following relationship:

z₁ = -z₂ = z₃ = -z₄

and the puckering amplitude q₂ is given by:

q₂ = ±2z₁[6]

A non-zero value of q₂ indicates a puckered conformation, while q₂ = 0 corresponds to a planar ring.

The Puckering Potential Energy Surface (PES)

The energy of the cyclobutane ring as a function of the puckering coordinate defines the puckering potential energy surface (PES). For cyclobutane, this is a one-dimensional PES that can be represented by a double-well potential. The two minima on this surface correspond to the two equivalent puckered conformations, and the maximum corresponds to the planar transition state.

This potential is often modeled using a quartic-quadratic function of the puckering coordinate, q:

V(q) = -Aq² + Bq⁴

Where:

-

V(q) is the potential energy as a function of the puckering coordinate q.

-

The -Aq² term dictates the curvature at the planar geometry (a negative value indicates it is a maximum).

-

The +Bq⁴ term ensures that the potential rises at large pucker amplitudes, creating the wells.

The height of the barrier to inversion and the equilibrium puckering amplitude can be derived from the parameters A and B.[4]

Computational Methods for Characterizing Cyclobutane Puckering

The accurate calculation of the subtle energy differences involved in cyclobutane puckering requires robust and reliable computational methods. The choice of method represents a trade-off between accuracy and computational cost.

High-Accuracy Ab Initio Methods

For benchmark-quality results, high-level ab initio methods are the gold standard.

-

Coupled-Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)) : This method is often considered the "gold standard" for its high accuracy. CCSD(T) calculations with large basis sets, such as those of quadruple-zeta quality or larger (e.g., cc-pVQZ, aug-cc-pVQZ), are necessary to obtain a puckering barrier that is in close agreement with experimental values.[5] Studies have shown that CCSD(T) with a cc-pV5Z basis set can predict the puckering barrier to within 10 cm⁻¹ of the experimental value.[5]

-

Møller-Plesset Perturbation Theory (MP2) : While less computationally demanding than CCSD(T), MP2 can still provide reasonably accurate results for the geometry and puckering barrier of cyclobutane. It often serves as a good compromise between accuracy and cost, especially with larger basis sets.

Density Functional Theory (DFT)

For larger systems, such as substituted cyclobutanes in a drug discovery context, DFT methods offer a more practical approach. However, the accuracy of DFT can be highly dependent on the choice of the exchange-correlation functional.

-

Hybrid Functionals : Functionals like B3LYP have been commonly used for geometry optimizations. However, for accurate barrier height predictions, more modern, range-separated hybrid functionals are often recommended.

-

Range-Separated Hybrid Functionals : Functionals such as ωB97X-D and CAM-B3LYP often provide improved accuracy for non-covalent interactions and barrier heights. The inclusion of empirical dispersion corrections (e.g., "-D3") is crucial for accurately describing the subtle forces involved in ring puckering.

-

Double-Hybrid Functionals : These functionals, which incorporate a portion of MP2 correlation, can offer even higher accuracy, approaching that of coupled-cluster methods for some systems.

A comprehensive benchmark of various DFT functionals for the cyclobutane puckering barrier is advisable for specific applications, but as a general guideline, modern, dispersion-corrected hybrid or range-separated hybrid functionals are recommended for a balance of accuracy and computational efficiency.

A Practical Workflow for Calculating the Puckering PES

This section provides a step-by-step protocol for calculating the one-dimensional potential energy surface for cyclobutane ring puckering using a generic quantum chemistry software package.

Step 1: Geometry Optimization

First, perform a full geometry optimization of both the puckered (D₂d) and planar (D₄h) conformers of cyclobutane.

-

Protocol:

-

Build the initial structures for both the puckered and planar forms of cyclobutane.

-

Perform a geometry optimization for each structure using the chosen level of theory and basis set (e.g., ωB97X-D/def2-TZVP).

-

Confirm that the puckered structure has no imaginary frequencies, indicating it is a true minimum.

-

Confirm that the planar structure has one imaginary frequency corresponding to the puckering motion, confirming it is a transition state.

-

Step 2: Potential Energy Surface (PES) Scan

To map the potential energy surface, perform a relaxed PES scan along a defined puckering coordinate. A dihedral angle is a convenient and intuitive coordinate to scan.

-

Protocol:

-

Use the optimized planar structure as the starting point.

-

Define a dihedral angle that describes the puckering motion (e.g., the C1-C2-C3-C4 dihedral angle).

-

Set up a relaxed PES scan by varying this dihedral angle over a desired range (e.g., from 0° to 40° in small increments, such as 2°). At each step of the scan, the defined dihedral angle will be held fixed while all other degrees of freedom are allowed to relax.

-

Execute the calculation.

-

Example Gaussian Input for a Dihedral Scan:

This input specifies a relaxed scan of the dihedral angle defined by atoms 1, 2, 3, and 4 over 20 steps with a step size of 2.0 degrees.

Example ORCA Input for a Dihedral Scan:

Note that atom numbering in ORCA starts from 0.

Data Analysis and Visualization

Quantitative Data Summary

The following table summarizes representative calculated values for the puckering barrier and equilibrium dihedral angle of cyclobutane using different computational methods. These values serve as a useful reference for evaluating the performance of various levels of theory.

| Method | Basis Set | Puckering Barrier (cm⁻¹) | Puckering Angle (°) | Reference |

| Experimental | ~515 | ~35 | [8] | |

| HF | 6-31G* | 315 | 27.9 | [9] |

| MP2 | aug-cc-pVTZ | 518 | 30.8 | [5] |

| CCSD(T) | aug-cc-pVTZ | 498 | 29.7 | [5] |

| B3LYP | 6-31G(d) | ~350-400 | ~28-30 | General observation |

| ωB97X-D | def2-TZVP | ~450-500 | ~29-31 | General observation |

Note: DFT results can vary significantly with the functional and basis set. The values provided are illustrative.

Visualization of Key Concepts

Visualizing the concepts and workflows is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key aspects of the theoretical calculations.

Caption: Relationship between atomic displacements (z) and the Cremer-Pople puckering amplitude (q).

Caption: A typical computational workflow for analyzing cyclobutane ring puckering.

Caption: A schematic representation of the double-well potential energy surface for cyclobutane puckering.

Implications for Drug Discovery

The ability to accurately model the puckering of the cyclobutane ring has significant implications for drug discovery. By understanding how substituents affect the puckering potential, medicinal chemists can design molecules with specific three-dimensional shapes to optimize interactions with biological targets. For example, introducing substituents can alter the puckering barrier and the equilibrium puckering angle, effectively locking the ring into a desired conformation. This conformational rigidity can lead to improved binding affinity and selectivity for a target protein. Furthermore, the puckered nature of the cyclobutane ring can be used to project substituents into specific regions of a binding pocket, a strategy that is not as readily achievable with planar or more flexible ring systems.

Conclusion

The theoretical calculation of cyclobutane ring puckering is a powerful tool for understanding and exploiting the unique conformational properties of this increasingly important scaffold in medicinal chemistry. High-level ab initio methods provide benchmark-quality data, while modern DFT functionals offer a practical approach for larger, more complex molecules. By following a systematic computational workflow, researchers can reliably characterize the puckering potential energy surface, providing invaluable insights for the rational design of novel therapeutics. As a self-validating system, the consistency between the optimized puckered minimum, the planar transition state with its characteristic imaginary frequency, and the resulting double-well potential from a PES scan provides a high degree of confidence in the computational results.

References

-

Chemistry LibreTexts. (2026, March 11). 4.4: Conformations of Cycloalkanes. [Link]

-

OpenOChem Learn. Cyclobutane. [Link]

-

Defense Technical Information Center. (1993, October 26). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Freque. [Link]

-

Cremer, D. (n.d.). Ab Initio Calculations of the Equilibrium Structure of Cyclobutane. Southern Methodist University. [Link]

-

AIP Publishing. (2026, February 20). A general method for constructing and searching conformations in molecular rings: From Cremer–Pople coordinates to 3D geometries. [Link]

-

Blake, T. A., & Xantheas, S. S. (2006). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of physical chemistry. A, 110(35), 10487–10494. [Link]

-

Al-Saadon, K., et al. (2017). Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. The Journal of Physical Chemistry A, 121(30), 5649-5656. [Link]

-

Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6026. [Link]

-

Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of physical chemistry. A, 109(4), 635–642. [Link]

-

ResearchGate. (n.d.). Ab initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier. [Link]

-

arXiv. (2024, January 19). Generating Cyclic Conformers with Flow Matching in Cremer-Pople Coordinates. [Link]

-

Glendening, E. D., & Halpern, A. M. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635-642. [Link]

-

Spiekermann, K. A., et al. (2022). BH9, a New Comprehensive Benchmark Dataset for Barrier Heights and Reaction Energies: Assessment of Density Functional Approximations. Journal of Chemical Theory and Computation, 18(1), 229-242. [Link]

-

ResearchGate. (n.d.). High-Accuracy Structure of Cyclobutane by Femtosecond Rotational Raman Four-Wave Mixing. [Link]

-

ResearchGate. (n.d.). Construction of a four-membered ring employing internal coordinates. [Link]

-

Cremer, D., & Pople, J. A. (n.d.). A General Definition of Ring Puckering Coordinates. Southern Methodist University. [Link]

-

ChemRxiv. (n.d.). Potential-Energy Surfaces Sampled in Cremer–Pople Coordinates and Represented by Common Force Field Functionals for Small Cyclic Molecules. [Link]

-

ResearchGate. (n.d.). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. [Link]

-

ORCA Manual. (n.d.). 4.2. Surface Scans. [Link]

-

Blake, T. A., & Xantheas, S. S. (2006). Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. The Journal of Physical Chemistry A, 110(35), 10487-10494. [Link]

- Wellesley College. (n.d.).

-

van der Post, S. T., et al. (2015). Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. Journal of chemical theory and computation, 11(4), 1486–1501. [Link]

-

Spiekermann, K. A., et al. (2022). Revisiting a large and diverse data set for barrier heights and reaction energies: best practices in density functional theory calculations for chemical kinetics. Physical Chemistry Chemical Physics, 24(47), 28731-28744. [Link]

-

AIP Publishing. (2024, April 15). The photochemistry of Rydberg-excited cyclobutanone: Photoinduced processes and ground state dynamics. [Link]